molecular formula C11H13ClN2O2 B1440761 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile CAS No. 1122661-16-8

2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile

Cat. No.: B1440761
CAS No.: 1122661-16-8
M. Wt: 240.68 g/mol
InChI Key: PKRRYKXWKZGSPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile is an organic compound with the molecular formula C11H13ClN2O2. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. It features a benzene ring substituted with amino, chloropropoxy, methoxy, and nitrile groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Nitration: The starting material, 4-methoxybenzonitrile, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid.

    Alkylation: The amino group is alkylated with 3-chloropropanol in the presence of a base like potassium carbonate to form the chloropropoxy derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chloropropoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: 2-Amino-4-(3-hydroxypropoxy)-5-methoxybenzonitrile.

    Reduction: 2-Amino-4-(3-chloropropoxy)-5-methoxybenzylamine.

    Substitution: 2-Amino-4-(3-substituted-propoxy)-5-methoxybenzonitrile.

Scientific Research Applications

2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. In receptor studies, it can act as an agonist or antagonist, modulating the receptor’s activity and influencing downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(3-chloropropoxy)-5-methoxybenzoate
  • 2-Amino-4-(3-chloropropoxy)-5-methoxybenzamide

Uniqueness

2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity compared to its ester and amide analogs. This difference in functional groups can lead to variations in biological activity and chemical behavior, making it a valuable compound for diverse applications.

Properties

IUPAC Name

2-amino-4-(3-chloropropoxy)-5-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2/c1-15-10-5-8(7-13)9(14)6-11(10)16-4-2-3-12/h5-6H,2-4,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRRYKXWKZGSPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C#N)N)OCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40694765
Record name 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1122661-16-8
Record name 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-nitro-4-chloropropoxy-5-methoxy-benzonitrile (0.563 g, 2.24 mmol), Pd/C (0.035 g) and anhydrous ethanol (25.0 mL) were added into a round bottom flask. The solution was stirred and heated under reflux. Cyclohexene (1.15 mL) was added and refluxed until the disappearance of the starting materials as monitored by TLC. After cooling, the resulting mixture was filtered and washed with ethanol. The filtrate was concentrated to yield a solid product. The crude product was suspended in anhydrous ethanol (4 ml), stirred at 40° C. to react for 30 min, then cooled to room temperature, filtered and air-dried to yield light yellow solid product (0.352 g) with a recovery rate of 71%.
Quantity
0.563 g
Type
reactant
Reaction Step One
Name
Quantity
0.035 g
Type
catalyst
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.15 mL
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile
Reactant of Route 2
Reactant of Route 2
2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile
Reactant of Route 3
Reactant of Route 3
2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile
Reactant of Route 4
2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile
Reactant of Route 5
Reactant of Route 5
2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile
Reactant of Route 6
2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.